molecular formula C21H15N3O3S2 B2868755 N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide CAS No. 865182-50-9

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide

Cat. No.: B2868755
CAS No.: 865182-50-9
M. Wt: 421.49
InChI Key: GVFDGMUBRQBZPF-LNVKXUELSA-N
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Description

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide: is a complex organic compound that features a benzothiazole ring system, a naphthalene moiety, and a sulfonamide group

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, making this compound a potential candidate for drug development.

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, providing a basis for therapeutic applications.

Industry

    Dye and Pigment Production: The compound’s aromatic structure allows it to be used in the synthesis of dyes and pigments with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiazole intermediate with a sulfonyl chloride.

    Attachment of the Naphthalene Moiety: This step involves coupling the benzothiazole-sulfonamide intermediate with a naphthalene derivative, often through a condensation reaction.

    Final Functionalization: The prop-2-ynyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The benzothiazole and naphthalene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or other reduced forms of the sulfonamide group.

    Substitution: Halogenated or nitrated derivatives of the benzothiazole or naphthalene rings.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the benzothiazole and naphthalene rings can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
  • N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide
  • N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide

Uniqueness

What sets N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide apart is its combination of a benzothiazole ring, a naphthalene moiety, and a sulfonamide group. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S2/c1-2-11-24-18-10-9-17(29(22,26)27)13-19(18)28-21(24)23-20(25)16-8-7-14-5-3-4-6-15(14)12-16/h1,3-10,12-13H,11H2,(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFDGMUBRQBZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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